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Compound of Interest

Compound Name: 3-Cyclopropyl-1H-indene

Cat. No.: B15416488

Disclaimer: As of October 2025, a comprehensive search of scientific literature and chemical
databases has revealed no publicly available experimental spectroscopic data (NMR, IR, MS)
for 3-Cyclopropyl-1H-indene. The information presented in this guide for the target molecule
is therefore based on computational predictions. For comparative purposes, experimental data
for the parent compound, 1H-indene, is provided.

Predicted Spectroscopic Data for 3-Cyclopropyl-1H-
indene

The following data has been generated using computational chemistry models and should be
considered as an estimation. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted *H NMR Data (in CDCIs, 500 MHz)
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Chemical Shift (8)

Multiplicity Integration Assignment

ppm

~75-7.2 m 4H Aromatic-H

~6.5 t 1H H-2

~3.3 d 2H H-1

~2.1 m 1H Cyclopropyl-CH

~0.9 m 2H Cyclopropyl-CH:z

~0.6 m 2H Cyclopropyl-CH:z
Predicted 13C NMR Data (in CDCls, 125 MHz)

Chemical Shift (8) ppm Assighment

~145 C-7a

~143 C-3a

~140 C-3

~127 C-4

~126 C-5

~125 C-6

~124 C-2

~120 C-7

~36 C-1

~12 Cyclopropyl-CH

~8 Cyclopropyl-CH2

Infrared (IR) Spectroscopy

Predicted Significant IR Absorptions
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Wavenumber (cm~?) Intensity Assignment

~3100 - 3000 Medium Aromatic & Vinylic C-H Stretch
~3000 - 2850 Medium Aliphatic C-H Stretch

~1600 Medium C=C Stretch (Aromatic)

~1460 Medium CHz Scissoring

750 Strong Aromatic C-H Bend (ortho-

disubstituted)

Mass Spectrometry (MS)

Predicted Major Mass Spectral Fragments (Electron lonization)

m/z Predicted Fragment
156 [M]* (Molecular lon)
141 [M - CHs]*

128 [M - C2Ha]*

115 [Indenyl]*

Experimental Spectroscopic Data for 1H-Indene

(Reference Compound)

The following data for the parent compound, 1H-indene, is sourced from established spectral

databases for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental *H NMR Data (in CDCI3)
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Chemical Shift o Coupling . .
Multiplicity Constant (J) Integration Assighment

(3) ppm o,

7.47 d 7.5 1H H-7

7.40 d 75 1H H-4

7.26 t 7.5 1H H-6

7.19 t 7.5 1H H-5

6.88 dt 55,20 1H H-2

6.55 dt 55,19 1H H-3

3.39 t 1.9 2H H-1
Experimental 23C NMR Data (in CDCIs)

Chemical Shift (8) ppm Assignment

145.8 C-7a

144.0 C-3a

131.7 C-3

128.6 C-2

126.4 C-6

124.6 C-5

1235 C-4

121.0 C-7

39.3 C-1

Infrared (IR) Spectroscopy[1][2]

Experimental Significant IR Absorptions (Liquid Film)
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Wavenumber (cm~?) Intensity Assignment

3060 Medium Aromatic C-H Stretch
2890 Medium Aliphatic C-H Stretch
1610 Medium C=C Stretch (Aromatic)
1460 Strong CHz Scissoring

Aromatic C-H Bend (ortho-

750 Strong ) )
disubstituted)

Mass Spectrometry (MS)[3]

Experimental Major Mass Spectral Fragments (Electron lonization)

m/z Relative Intensity Fragment

116 100% [M]* (Molecular lon)
115 79% [M - H]*

89 10% [C7Hs]*

63 10% [CsHs]*

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in
about 0.7 mL of a deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube.

o Data Acquisition: The NMR tube is placed in the spectrometer. For *H NMR, a standard pulse
program is used to acquire the free induction decay (FID). For 3C NMR, a proton-decoupled
pulse sequence is typically employed to simplify the spectrum and enhance sensitivity.
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e Processing: The acquired FID is Fourier transformed to produce the NMR spectrum. Phase
and baseline corrections are applied. The chemical shifts are referenced to the residual
solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates
(e.g., NaCl or KBr). For a solid sample, a KBr pellet is made by grinding a small amount of
the sample with KBr powder and pressing it into a transparent disk, or an Attenuated Total
Reflectance (ATR) accessory is used.

o Data Acquisition: A background spectrum of the empty sample compartment (or the clean
ATR crystal) is recorded. The sample is then placed in the spectrometer, and the sample
spectrum is acquired.

e Processing: The sample spectrum is ratioed against the background spectrum to produce
the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via
direct infusion or after separation by gas chromatography (GC/MS) or liquid chromatography
(LC/MS).

 lonization: The sample molecules are ionized. For the data presented, Electron lonization
(El) is the most common method, where high-energy electrons bombard the sample, causing
ionization and fragmentation.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

» Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.

Visualization
Spectroscopic Analysis Workflow
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The following diagram illustrates a general workflow for the spectroscopic analysis of a newly
synthesized compound.

General Workflow for Spectroscopic Analysis

Compound Synthesis

Purification
(e.g., Chromatography, Recrystallization)

Molecular elght & Connectivity & Stereoctlemistry Functional Group Identification
Formula Determination

Mass Spectrometry (MS) NM[\:HS plt:cc:trgsD(;opy IR Spectroscopy

Data Interpretation
& Structure Elucidation

Structure Confirmation

Click to download full resolution via product page
Caption: General workflow for compound characterization.

» To cite this document: BenchChem. [Spectroscopic Data for 3-Cyclopropyl-1H-indene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b15416488#spectroscopic-data-for-3-cyclopropyl-1h-
indene-nmr-ir-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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